molecular formula C6H12ClF2NO B14853423 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride

Cat. No.: B14853423
M. Wt: 187.61 g/mol
InChI Key: ALVOXJDYTUODBM-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl It is a cyclobutanol derivative that contains two fluorine atoms and a methylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride typically involves the following steps:

    Formation of the cyclobutanol ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoro group: Fluorination reactions are employed to introduce the difluoro group at the desired positions on the cyclobutanol ring.

    Attachment of the methylaminomethyl group:

    Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to carry out the synthesis reactions under controlled conditions.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Analytical methods such as NMR, IR, and mass spectrometry are used to confirm the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclobutanol ring.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Nucleophiles: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of difluorocyclobutanone derivatives.

    Reduction: Formation of difluorocyclobutanol derivatives.

    Substitution: Formation of substituted cyclobutanol derivatives with various functional groups.

Scientific Research Applications

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme inhibition: Inhibition of enzymes involved in various biochemical pathways.

    Modulation of signaling pathways: Affecting signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoro-1-(aminomethyl)cyclobutanol: Similar structure but lacks the methyl group.

    3,3-Difluoro-1-(methylaminomethyl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of a cyclobutanol ring.

    3,3-Difluoro-1-(methylaminomethyl)cyclohexanol: Similar structure but with a cyclohexanol ring.

Uniqueness

3,3-Difluoro-1-(methylaminomethyl)cyclobutanol;hydrochloride is unique due to its specific combination of a cyclobutanol ring, difluoro groups, and a methylaminomethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H12ClF2NO

Molecular Weight

187.61 g/mol

IUPAC Name

3,3-difluoro-1-(methylaminomethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H11F2NO.ClH/c1-9-4-5(10)2-6(7,8)3-5;/h9-10H,2-4H2,1H3;1H

InChI Key

ALVOXJDYTUODBM-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC(C1)(F)F)O.Cl

Origin of Product

United States

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